

Thermochemical Profile of Methyl 4-hydroxy-3,5-dimethylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 4-hydroxy-3,5-dimethylbenzoate*

Cat. No.: *B042476*

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Abstract

This technical guide provides a comprehensive overview of the available thermochemical data relevant to **Methyl 4-hydroxy-3,5-dimethylbenzoate**. Due to the limited direct experimental data for this specific compound, this document focuses on high-quality data from closely related analogues, namely methyl benzoate and methyl 4-hydroxybenzoate. Detailed experimental protocols for determining key thermochemical parameters are presented, alongside a proposed synthetic pathway for substituted methyl benzoates. This guide serves as a critical resource for researchers in drug development and materials science, offering both foundational data and methodological insights.

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, is crucial for predicting its stability, reactivity, and behavior in various chemical processes. This document collates and analyzes the available thermochemical data for structurally similar compounds to provide a reliable estimate and procedural framework for the target molecule.

Thermochemical Data

While specific experimental thermochemical data for **Methyl 4-hydroxy-3,5-dimethylbenzoate** is not readily available in the current literature, data for the parent compound, methyl benzoate, and the closely related methyl 4-hydroxybenzoate, provide valuable benchmarks.

Table 1: Standard Molar Enthalpy of Formation

Compound	Formula	State	$\Delta_f H_m^\circ(l) / \text{kJ}\cdot\text{mol}^{-1}$	$\Delta_f H_m^\circ(g) / \text{kJ}\cdot\text{mol}^{-1}$	$\Delta_f H_m^\circ(cr) / \text{kJ}\cdot\text{mol}^{-1}$
Methyl Benzoate	$\text{C}_8\text{H}_8\text{O}_2$	Liquid/Gas	-332.8 ± 4.0 ^[1]	-276.1 ± 4.0 ^[1]	-
Methyl 4-hydroxybenzoate	$\text{C}_8\text{H}_8\text{O}_3$	Crystalline	-	-	-562.20 ± 2.29 ^[2]

Note: 'l' denotes liquid phase, 'g' denotes gaseous phase, and 'cr' denotes crystalline phase at $T = 298.15 \text{ K}$.

Experimental Protocols

The thermochemical data presented for the analogous compounds were determined using well-established experimental techniques. The following protocols are representative of the methodologies employed.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar energy of combustion, from which the standard molar enthalpy of formation in the condensed phase (crystalline or liquid) is derived.

Experimental Workflow:



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Figure 1: Workflow for Static Bomb Combustion Calorimetry.

Methodology:

- A precisely weighed sample of the compound is pressed into a pellet and placed in a crucible.
- The crucible is placed inside a high-pressure vessel, known as a "bomb," which is then sealed and pressurized with pure oxygen.
- The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
- The sample is ignited electrically, and the complete combustion reaction occurs.
- The temperature change of the water bath is meticulously recorded.
- The energy of combustion is calculated after applying corrections for the ignition energy and the formation of nitric acid from residual nitrogen.
- From the standard energy of combustion, the standard enthalpy of formation of the crystalline compound is derived using established thermochemical cycles.

Calvet Microcalorimetry

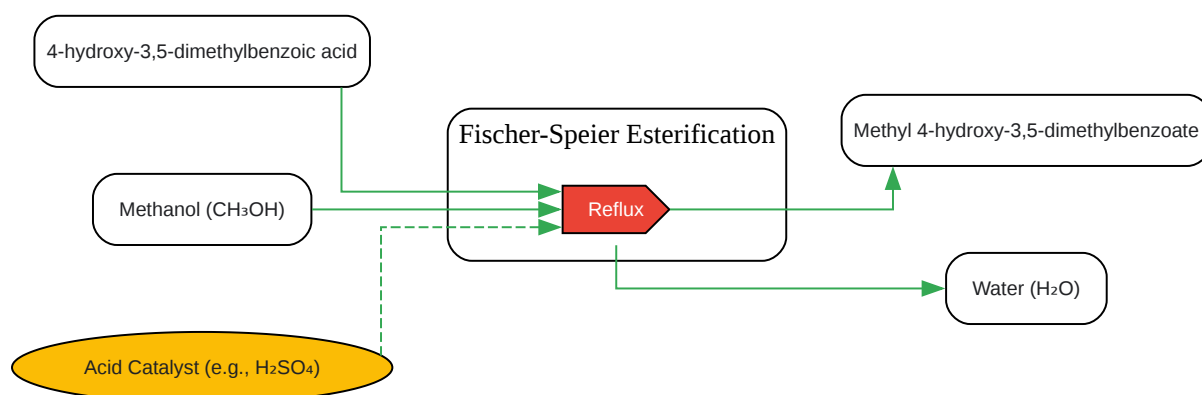
This technique is employed to measure the enthalpies of sublimation or vaporization, which are crucial for determining the gas-phase enthalpy of formation from the condensed-phase data.

Methodology:

- A small amount of the sample is placed in an effusion cell within the microcalorimeter.
- The temperature is carefully controlled and gradually increased.
- The heat absorbed by the sample during the phase transition (sublimation or vaporization) is measured by the heat-flux sensors of the calorimeter.
- The enthalpy of the phase change is determined from the integrated heat flow over time.

Synthetic Pathway

A plausible synthetic route for **Methyl 4-hydroxy-3,5-dimethylbenzoate** involves the esterification of 4-hydroxy-3,5-dimethylbenzoic acid.



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Figure 2: Proposed Synthesis of **Methyl 4-hydroxy-3,5-dimethylbenzoate**.

This Fischer-Speier esterification is a standard method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Conclusion and Future Directions

While direct experimental thermochemical data for **Methyl 4-hydroxy-3,5-dimethylbenzoate** remains elusive, the data for methyl benzoate and methyl 4-hydroxybenzoate provide a solid foundation for estimation and further study. The experimental protocols detailed herein offer a clear roadmap for future experimental determination of the thermochemical properties of the title compound.

Given the increasing reliability of computational chemistry, it is highly recommended that quantum chemical calculations, such as those employing G3 or G4 composite methods mentioned in the literature for similar compounds, be undertaken to provide theoretical values for the gas-phase enthalpy of formation. This dual approach of experimental investigation and

computational modeling will yield the most accurate and comprehensive thermochemical profile for **Methyl 4-hydroxy-3,5-dimethylbenzoate**, thereby facilitating its application in scientific research and development.

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